Piperidine-4-carbonitrile hydrochloride
Overview
Description
Piperidine-4-carbonitrile hydrochloride, also known as 4-Cyanopiperidine hydrochloride, is a chemical compound with the molecular formula C6H11ClN2 . It is used as an intermediate in the production of various drugs and organic compounds .
Synthesis Analysis
Piperidines, including Piperidine-4-carbonitrile hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of Piperidine-4-carbonitrile hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI representation of the molecule is InChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H
.
Chemical Reactions Analysis
Piperidine-4-carbonitrile hydrochloride can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine-4-carbonitrile hydrochloride has a molecular weight of 146.62 g/mol . It is considered stable under normal conditions .
Scientific Research Applications
Novel Synthesis Methods
- One-Pot Synthesis of Pyrimidinones : Piperidine-4-carbonitrile hydrochloride is used in the synthesis of 2-aminopyrimidinones through a multi-component reaction. This process involves the use of piperidine to produce piperidinium salts of pyrimidinones, which exhibit self-assembly and hydrogen bonding properties (Bararjanian et al., 2010).
Anticancer Applications
- Synthesis of Anticancer Compounds : It's used in the synthesis of pyrano[3, 2-c]chromene derivatives with potential anticancer properties. These compounds have shown efficacy against various cancer cell lines, including breast, colon, and liver cancers, by inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020).
Antimicrobial Research
- Antimicrobial Activity : Piperidine-4-carbonitrile hydrochloride is also used in creating compounds with antimicrobial activity. These synthesized compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth (Bhat & Begum, 2021).
Molecular and Structural Studies
- Spectroscopic Studies : It plays a role in spectroscopic studies to understand proton transfer reactions. These studies contribute to the field of molecular chemistry and can be applied in various analytical techniques (Alghanmi et al., 2012).
Fluorescence and DNA Detection
- Fluorescent Probes for DNA Detection : Compounds synthesized using piperidine-4-carbonitrile hydrochloride have been studied as potential fluorescent probes for DNA detection. These compounds have shown significant fluorescence emission intensity, indicating their potential in molecular biology research (Perin et al., 2011).
Synthesis of Structurally Diverse Compounds
- Synthesis of Piperidines and Related Compounds : It's utilized in the synthesis of various piperidines and related compounds, which are significant in the development of new pharmaceuticals and research chemicals (Vervisch et al., 2010).
Safety And Hazards
properties
IUPAC Name |
piperidine-4-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPMUHWHIIFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628014 | |
Record name | Piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-4-carbonitrile hydrochloride | |
CAS RN |
240401-22-3 | |
Record name | Piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidinecarbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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